molecular formula C23H22ClNO6 B2525537 Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate CAS No. 941948-01-2

Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate

Cat. No.: B2525537
CAS No.: 941948-01-2
M. Wt: 443.88
InChI Key: BZINTEOERPKUSA-UHFFFAOYSA-N
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Description

Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate is a complex organic compound that features a furan ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the benzoate ester and the amide linkage. Common reagents used in these reactions include chlorinating agents, amines, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{3-[5-(4-bromophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
  • Methyl 2-{3-[5-(4-fluorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate
  • Methyl 2-{3-[5-(4-methylphenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-{3-[5-(4-chlorophenyl)furan-2-YL]propanamido}-4,5-dimethoxybenzoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO6/c1-28-20-12-17(23(27)30-3)18(13-21(20)29-2)25-22(26)11-9-16-8-10-19(31-16)14-4-6-15(24)7-5-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZINTEOERPKUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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